molecular formula C25H29F3N2O2S B589696 O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride CAS No. 1795137-01-7

O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride

Cat. No.: B589696
CAS No.: 1795137-01-7
M. Wt: 482.599
InChI Key: KZLMZAAAQRUNKZ-XNUAGHLZSA-N
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Description

O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in the field of proteomics .

Preparation Methods

The synthesis of O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride involves several steps, starting with the preparation of the thioxanthene core. The synthetic route typically includes the following steps:

    Formation of the Thioxanthene Core: This involves the reaction of a suitable precursor with sulfur to form the thioxanthene structure.

    Introduction of the Piperazine Ring: The thioxanthene core is then reacted with a piperazine derivative to introduce the piperazine ring.

    Hydroxyethylation: The compound is further reacted with ethylene oxide to introduce the hydroxyethyl group.

Chemical Reactions Analysis

O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride is similar to that of Flupentixol. It primarily acts as an antagonist of dopamine D1 and D2 receptors. By blocking these receptors, it helps to reduce the symptoms of schizophrenia and other psychotic disorders. The compound also has some affinity for serotonin receptors, which may contribute to its antidepressant effects .

Comparison with Similar Compounds

O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which provides advantages in research applications, particularly in mass spectrometry and pharmacokinetic studies .

Properties

CAS No.

1795137-01-7

Molecular Formula

C25H29F3N2O2S

Molecular Weight

482.599

IUPAC Name

2-[1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol

InChI

InChI=1S/C25H29F3N2O2S/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31/h1-2,4-8,18,31H,3,9-17H2/b20-5-/i14D2,16D2

InChI Key

KZLMZAAAQRUNKZ-XNUAGHLZSA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO

Synonyms

2-[2-[4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethoxy]ethanol-d4 Dihydrochloride;  Flupentixol EP Impurity D-d4;  2-[2-[4-[3-[2-(Trifluoromethyl)thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethoxy]ethanol-d4 Dihydrochlori

Origin of Product

United States

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